molecular formula C11H16ClNO B7947979 (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B7947979
M. Wt: 213.70 g/mol
InChI Key: AOQKUZAUTAMGNO-HNCPQSOCSA-N
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Description

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral tetralin derivative with a methoxy substituent at position 5 and an amine group at position 1. Its molecular formula is C₁₁H₁₆ClNO, and it has a CAS number of 2829279-65-2 . The compound is synthesized via enantioselective methods, often involving resolution techniques or chiral catalysts, as suggested by its inclusion in pharmaceutical catalogs and synthesis protocols for related structures . The R-configuration at the amine-bearing carbon is critical for its stereospecific interactions, particularly in neurological or antineoplastic applications, as inferred from analogs like sertraline derivatives .

Properties

IUPAC Name

(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;/h3-4,7,10H,2,5-6,12H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQKUZAUTAMGNO-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CCC[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Followed by Catalytic Hydrogenation

A patented two-step method (CN111393309A) starts with (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (Compound I) and propionaldehyde.

Step 1: Reductive Amination
Compound I undergoes reductive amination with propionaldehyde under acidic conditions using sodium borohydride (NaBH₄) as the reducing agent. Critical parameters include:

ParameterValue/Detail
Molar ratio (I:aldehyde)1:1.8
Reducing agentNaBH₄
SolventIsopropanol
Temperature10–60°C
Yield90–95% (Compound II)

Step 2: Catalytic Hydrogenation and Salt Formation
Compound II is hydrogenated using 10% palladium-on-carbon (Pd/C) under 10–20 kg hydrogen pressure, followed by salt formation with HCl:

ParameterValue/Detail
CatalystPd/C (5% w/w)
SolventIsopropanol
Reaction time4–6 hours
Yield87.1% (Compound III)
Purity>98% (HPLC)

This route achieves an overall yield of 78–82% with minimal by-products, making it industrially viable.

Asymmetric Induction via Chiral Resolution

An alternative approach (US20140046095A1) employs asymmetric induction using (R)-(+)-α-phenylethylamine as a chiral auxiliary.

Key Steps:

  • Addition-Elimination Reaction:
    5-Methoxy-2-tetralone reacts with (R)-(+)-α-phenylethylamine in toluene or methyl tert-butyl ether, forming a Schiff base.

  • Stereoselective Reduction:
    The intermediate is reduced with NaBH₄ at -30°C to -20°C, achieving 99.9% enantiomeric excess (ee) .

  • Hydrochloride Formation:
    The free amine is treated with HCl in ethanol to yield the hydrochloride salt.

ParameterValue/Detail
Molar ratio (ketone:amine)1:2
Reducing agentNaBH₄
SolventTetrahydrofuran (THF)
Yield68.7%

While this method ensures high optical purity, its lower yield and multi-step resolution limit scalability.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Reductive Amination Route :

    • Advantages: Shorter synthesis (2 steps), high yield (>80%), and industrial scalability.

    • Limitations: Requires handling high-pressure hydrogenation.

  • Asymmetric Induction Route :

    • Advantages: Exceptional enantioselectivity (99.9% ee).

    • Limitations: Lower yield (68.7%), complex chiral resolution.

Solvent and Catalyst Optimization

  • Solvent Systems: Isopropanol and THF are preferred for their balance of polarity and boiling points.

  • Catalysts: Pd/C and NaBH₄ are cost-effective and recyclable, reducing production costs.

Industrial Applications and Modifications

Recent patents emphasize continuous flow reactors to enhance reaction control and safety during hydrogenation . For example, substituting batch reactors with flow systems reduces hydrogen exposure and improves catalyst turnover.

Chemical Reactions Analysis

Types of Reactions

®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the amine group or other functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Studied for its effects on neurotransmitter systems, particularly dopamine receptors.

    Medicine: Investigated for potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with dopamine receptors, particularly the D1 receptor. By binding to these receptors, the compound acts as an antagonist, blocking the action of dopamine and modulating neurotransmitter activity. This interaction affects various molecular pathways and can influence neurological functions and behaviors.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
(R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Cl (C5) C₁₀H₁₂ClN 181.66 Higher lipophilicity; potential CNS activity
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride F (C5) C₁₀H₁₂FN·HCl 209.67 Enhanced metabolic stability; preclinical studies
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Cl (C6) C₁₀H₁₂ClN·HCl 218.12 Positional isomer; altered receptor affinity

Key Findings :

  • Chloro and fluoro analogs exhibit increased lipophilicity compared to the methoxy parent compound, influencing blood-brain barrier penetration .
  • Positional isomers (e.g., 6-Cl vs. 5-OMe) show divergent binding profiles due to steric and electronic effects .

N-Substituted Derivatives

Compound Name N-Substituent Molecular Formula Key Features References
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride Propyl (C2 amine) C₁₄H₂₂ClNO Extended alkyl chain; reduced solubility
(S)-N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride Benzyl (C2 amine) C₁₈H₂₂ClNO Enhanced aromatic interactions; protease inhibition potential
(1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Methyl (C1 amine) C₁₇H₁₈Cl₃N Sertraline impurity; SSRI activity

Key Findings :

  • N-Alkylation (e.g., propyl, benzyl) reduces polarity, impacting pharmacokinetics .
  • N-Methyl derivatives, such as sertraline analogs, demonstrate serotonin reuptake inhibition, suggesting shared mechanistic pathways .

Positional and Stereochemical Variants

Compound Name Amine Position Configuration Molecular Formula Activity Notes References
(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine C2 S C₁₁H₁₅NO Distinct enantioselective binding; antitumor potential
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride C1 R C₁₁H₁₆ClNO Higher enantiomeric purity in synthesis

Key Findings :

  • The position of the amine (C1 vs. C2) drastically alters molecular conformation and target engagement .
  • The R-configuration at C1 is associated with improved synthetic yields in enantioselective routes .

Ring-Modified Analogs

Compound Name Modification Molecular Formula Key Properties References
5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine tert-Butyl (C5) C₁₄H₂₁N Bulkier substituent; steric hindrance
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Methyl (C7) C₁₁H₁₆ClN Altered ring electronics; exploratory leads

Key Findings :

  • Bulky substituents (e.g., tert-butyl) reduce receptor accessibility but may enhance selectivity .
  • Methyl groups at non-methoxy positions (e.g., C7) modify electron density, affecting redox properties .

Biological Activity

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, also known by its CAS number 2829279-65-2, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11_{11}H16_{16}ClNO
  • Molecular Weight : 213.70 g/mol
  • CAS Number : 2829279-65-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, particularly in neuropharmacology and oncology.

Neuropharmacological Effects

Research indicates that this compound may exhibit antidepressant-like effects , potentially through modulation of serotonin receptors. A study on similar tetrahydronaphthalene derivatives highlighted their interaction with serotonin receptors and suggested a role in mood regulation .

Anticancer Activity

In vitro assays have demonstrated that this compound can inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells. For instance:

  • IC50_{50} Values : Studies have shown IC50_{50} values for related compounds inhibiting PARP activity ranging from 18 µM to 57.3 µM .

The proposed mechanism involves the compound's ability to interfere with the PARP pathway:

  • Inhibition of PARP Activity : By inhibiting PARP1, the compound disrupts DNA repair processes in cancer cells.
  • Induction of Apoptosis : Enhanced cleavage of PARP and increased activation of caspases (e.g., CASPASE 3/7) indicate a shift towards apoptotic pathways in treated cells .

Case Studies and Research Findings

StudyFindingsIC50_{50}
[Study on Tetrahydronaphthalene Derivatives]Identified antidepressant-like effects through serotonin receptor modulationNot specified
[PARP Inhibition Study]Significant inhibition of PARP activity leading to increased apoptosis in breast cancer cells18 µM
[Comparative Study with Olaparib]Compound showed comparable efficacy to Olaparib in inhibiting PARP activity57.3 µM

Q & A

Q. What are the established synthetic routes for (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves multi-step organic reactions , starting with functionalization of the tetrahydronaphthalene core. A common strategy includes:

  • Methoxy group introduction : Methoxylation at the 5-position via nucleophilic substitution or directed ortho-metalation.
  • Amination : Enantioselective amination using chiral catalysts or resolving agents (e.g., tert-butanesulfinamide) to achieve the (R)-configuration .
  • Hydrochloride salt formation : Final treatment with HCl to enhance solubility and stability .
    Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with protocols adapted from studies on bromo/chloro analogs .

Q. How does the hydrochloride salt form influence the compound's physicochemical properties?

The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. Comparative studies on chloro analogs show a 2–3-fold solubility increase in saline buffers compared to freebase forms . Structural analyses (e.g., X-ray crystallography) reveal ionic interactions between the amine and chloride, stabilizing the crystal lattice .

Q. What analytical techniques are recommended for structural validation and purity assessment?

  • NMR : 1H/13C NMR to confirm substitution patterns and stereochemistry. Methoxy protons appear as singlets at ~3.8 ppm .
  • HPLC-MS : For purity (>98%) and quantification, using C18 columns with mobile phases like MeOH:H2O (70:30) .
  • Elemental Analysis : Validates molecular formula (C11H16ClNO) .

Advanced Research Questions

Q. How does the 5-methoxy group modulate receptor binding compared to halogenated analogs (e.g., 5-chloro or 5-bromo derivatives)?

The methoxy group acts as an electron-donating substituent, altering electronic distribution and hydrogen-bonding capacity. In vitro studies on serotonin receptors (5-HT2A/2C) show:

  • Increased binding affinity for methoxy vs. chloro analogs (IC50: 12 nM vs. 28 nM in 5-HT2A assays) due to enhanced π-π interactions .
  • Reduced off-target activity at adrenergic receptors compared to bromo derivatives, attributed to steric and electronic differences .

Q. What methodological approaches resolve contradictions in reported neuroprotective efficacy across studies?

Discrepancies arise from model-specific variability (e.g., primary neurons vs. neuroblastoma lines) and dosage regimes . A systematic framework includes:

  • Dose-response profiling : Establish EC50 in multiple models (e.g., SH-SY5Y vs. PC12 cells) .
  • Metabolic stability assays : Assess cytochrome P450-mediated degradation, which varies between species (e.g., murine vs. human microsomes) .
  • Data normalization : Use internal controls (e.g., BDNF or NMDA receptor antagonists) to contextualize neuroprotection metrics .

Q. What strategies optimize enantioselective synthesis for scalable production?

Advanced methods include:

  • Asymmetric catalysis : Pd-catalyzed amination with chiral ligands (e.g., BINAP), achieving >90% enantiomeric excess (ee) .
  • Kinetic resolution : Enzymatic methods using lipases or transaminases to separate (R)- and (S)-enantiomers .
  • Continuous flow chemistry : Enhances yield (85–92%) and reduces racemization risk during amination .

Methodological Notes

  • In silico modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrostatic potential maps, guiding functional group modifications .
  • Controlled oxidation studies : Monitor methoxy demethylation under oxidative stress (e.g., H2O2 exposure) via LC-MS to assess metabolic pathways .

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